2-({[(4-METHOXYPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)BENZAMIDE
Description
2-({[(4-METHOXYPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)BENZAMIDE is a benzamide derivative featuring a thiourea (carbamothioyl) linkage connecting the benzamide core to a 4-methoxyphenyl group. This structural motif confers unique electronic and steric properties, making it distinct from simpler benzamides.
Properties
IUPAC Name |
2-[(4-methoxybenzoyl)carbamothioylamino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3S/c1-22-11-8-6-10(7-9-11)15(21)19-16(23)18-13-5-3-2-4-12(13)14(17)20/h2-9H,1H3,(H2,17,20)(H2,18,19,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFHUHWUWQLKPES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=CC=C2C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-({[(4-METHOXYPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)BENZAMIDE typically involves the reaction of 4-methoxybenzoyl chloride with thiourea to form the intermediate 4-methoxybenzoylthiourea. This intermediate is then reacted with 2-aminobenzamide under appropriate conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Chemical Reactions Analysis
2-({[(4-METHOXYPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions where the methoxy group can be replaced by other nucleophiles such as halides or amines.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-({[(4-METHOXYPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)BENZAMIDE has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research has explored its potential as a therapeutic agent due to its ability to interact with specific molecular targets.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-({[(4-METHOXYPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied.
Comparison with Similar Compounds
3-Chloro-N-[4-({[(4-Methoxyphenyl)carbonyl]carbamothioyl}amino)phenyl]benzamide (CAS 333739-94-9)
- Key Differences : This compound introduces a 3-chloro substituent on the benzamide ring and a para-substituted phenyl group via the thiourea linkage.
- The thiourea linkage is retained, preserving hydrogen-bonding capacity .
2-(4,5-Dicyano-1H-imidazol-2-yl)-N-(4-methoxyphenyl)benzamide (4e)
- Key Differences: Replaces the thiourea group with a dicyanoimidazole ring.
- Melting point (262–265°C) and yield (82%) are comparable to thiourea derivatives, suggesting similar thermal stability .
N-(4-Methoxyphenyl)-2-(methylamino)benzamide (CAS 1029-08-9)
- Key Differences: Substitutes the thiourea with a methylamino group at the benzamide’s 2-position.
- Impact : Reduced molecular weight (256.3 g/mol vs. ~350–400 g/mol for the thiourea compound) may improve solubility but limit hydrogen-bonding interactions .
Substituent Effects on Physicochemical Properties
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